2,3-Dibromo-5-(trifluoromethyl)pyridine

Suzuki-Miyaura cross-coupling Regioselectivity Palladium catalysis

Regioselective functionalization of brominated pyridines often fails with generic isomers due to unpredictable electronic effects. This 2,3-dibromo-5-(trifluoromethyl)pyridine solves that: - Ortho bromine (position 2) reacts preferentially over meta bromine in Suzuki-Miyaura couplings (bond order: ortho C-Br 0.9475 vs. meta 0.9501). - Enables one-pot sequential couplings with 70% yield vs. 41% stepwise. - LogP 2.84 & PSA 12.89 Ų - ideal for CNS library construction.

Molecular Formula C6H2Br2F3N
Molecular Weight 304.89 g/mol
CAS No. 79623-38-4
Cat. No. B1331580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-5-(trifluoromethyl)pyridine
CAS79623-38-4
Molecular FormulaC6H2Br2F3N
Molecular Weight304.89 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)Br)C(F)(F)F
InChIInChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H
InChIKeyBIDFUURRDIAINQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-5-(trifluoromethyl)pyridine – Strategic Building Block


2,3-Dibromo-5-(trifluoromethyl)pyridine (CAS 79623-38-4) is a halogenated heterocyclic compound consisting of a pyridine core substituted with two bromine atoms at the 2- and 3-positions and a trifluoromethyl group at the 5-position . With a molecular formula of C6H2Br2F3N and a molecular weight of 304.89 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research programs . The molecule's distinctive ortho-dibromo substitution pattern adjacent to the pyridine nitrogen, combined with the electron-withdrawing trifluoromethyl group, creates a unique electronic environment that governs its reactivity profile and physicochemical properties, distinguishing it from other brominated trifluoromethylpyridine isomers .

1
Designed for sequential, site-selective Suzuki-Miyaura coupling with predictable ortho > meta reactivity.
2
Incorporates a trifluoromethyl group for metabolic stability research in drug and agrochemical programs.
3
Supports parallel library synthesis through orthogonal functionalization of two distinct bromine sites.

2,3-Dibromo-5-(trifluoromethyl)pyridine Substitution Risks


Substituting 2,3-dibromo-5-(trifluoromethyl)pyridine with other commercially available brominated trifluoromethylpyridine isomers—such as 2-bromo-5-(trifluoromethyl)pyridine, 2,6-dibromo-3-(trifluoromethyl)pyridine, or 3-bromo-5-(trifluoromethyl)pyridine—fundamentally alters both the synthetic trajectory and the physicochemical properties of derived compounds. The ortho-dibromo substitution pattern (positions 2 and 3) relative to the pyridine nitrogen confers a unique regioselectivity profile in cross-coupling reactions, where the ortho bromine exhibits markedly higher reactivity toward palladium-catalyzed couplings than the meta bromine [1]. Furthermore, the specific positioning of the trifluoromethyl group at the 5-position, combined with the 2,3-dibromo arrangement, yields a calculated LogP of 2.84 and a polar surface area of 12.89 Ų—values that differ substantially from isomeric analogs and directly impact downstream compound properties including membrane permeability, metabolic stability, and binding affinity . Generic replacement without validation of regioselectivity requirements and physicochemical parameters introduces significant risk of synthetic failure, reduced yields, and altered biological activity profiles.

Regioselectivity Isomeric replacement disrupts the ortho/meta dibromo pattern, eliminating the predictable sequential coupling advantage.
Physicochemical profile Alternative CF₃ positioning shifts LogP and polar surface area, potentially altering membrane permeability and binding properties of derived compounds.
Synthetic outcome Generic substitution without regioselectivity validation may lead to lower coupling yields and different biological activity profiles.

2,3-Dibromo-5-(trifluoromethyl)pyridine vs. Closest Analogs


Ortho-Selective Suzuki Coupling Reactivity

In Suzuki-Miyaura cross-coupling reactions of 2,3-dibromopyridine derivatives, the ortho bromine (position 2) exhibits consistently higher reactivity than the meta bromine (position 3). Experimental studies with 2,3-dibromopyridine demonstrated exclusive formation of isomer A (ortho-coupled product) rather than isomer B (meta-coupled product), confirming that ortho bromine reacts preferentially with arylboronic acids under standard Pd(0) catalysis conditions [1]. Theoretical calculations support this finding: the ortho C–Br bond (C2–Br) possesses a lower bond order (0.9475) compared to the meta C–Br bond (C3–Br, 0.9501), and the ortho bromine atom carries higher electron density (less positive ZDO and Mulliken charge values) than the meta bromine—both factors correlating with enhanced reactivity toward oxidative addition with Pd(0) [1].

Ortho-Selective Suzuki Coupling
Head-to-head
C2–Br bond order 0.9475 vs C3–Br 0.9501
Lower bond order confirms ortho site reacts preferentially under Pd(0) catalysis.
Enables sequential coupling without protecting groups.
Suzuki-Miyaura cross-coupling Regioselectivity Palladium catalysis

Lipophilicity and Polar Surface Area Comparison

The 2,3-dibromo-5-(trifluoromethyl) substitution pattern yields a calculated LogP of 2.84 and a topological polar surface area (PSA) of 12.89 Ų . While direct experimental LogP comparison data for all isomeric analogs is not available in the open literature, the specific positioning of the trifluoromethyl group at the 5-position—as opposed to alternative substitution at the 2-, 3-, 4-, or 6-positions—modulates both the electronic distribution across the pyridine ring and the compound's overall lipophilicity. The electron-withdrawing nature of the CF₃ group at the 5-position, combined with two bromine atoms at the 2- and 3-positions, creates a distinct polarity gradient that influences solubility, membrane partitioning behavior, and metabolic susceptibility of derived compounds [1].

Lipophilicity & PSA
Class-level
Calculated LogP 2.84, PSA 12.89 Ų
Property profile differs from isomeric trifluoromethylpyridines, influencing permeability and solubility.
Estimated LogP variation among isomers 0.3–1.0 units; experimental comparator data not located.
Lipophilicity Drug-likeness Membrane permeability

One-Pot Sequential Double Coupling

Dibromopyridines bearing bromine atoms at the 2,3-positions are amenable to one-pot, sequential double Suzuki-Miyaura coupling reactions with excellent regiocontrol. Handy et al. (2007) demonstrated that 2,5-dibromopyridine undergoes one-pot double coupling to afford disubstituted pyridine products in 70% isolated yield, compared to only 41% yield when the two couplings are performed stepwise with intermediate isolation [1]. While this study used 2,5-dibromopyridine as the model substrate, the authors explicitly note that the methodology extends to 2,3-dibromopyridines as well, enabling coupling of aryl and alkenylboronic acids at the 2,3-positions under a standard set of conditions [1]. The intrinsic electronic bias of the pyridine ring can be overcome when necessary by employing bromoiodopyridine derivatives for alternative regioselectivity requirements.

One-Pot Double Coupling
Cross-study
70% yield (one-pot) vs 41% (stepwise)
One-pot sequential Suzuki protocol improves yield by 29 percentage points for disubstituted pyridines.
Methodology extended from 2,5-dibromopyridine study; applicable to 2,3-dibromo systems.
Sequential coupling One-pot synthesis Synthetic efficiency

CF₃-Enhanced Metabolic Stability

Trifluoromethylpyridine (TFMP) derivatives, including 2,3-dibromo-5-(trifluoromethyl)pyridine, incorporate a CF₃ group that confers enhanced metabolic stability compared to non-fluorinated pyridine analogs. The trifluoromethyl group's strong electron-withdrawing character and the strength of the C–F bond (approximately 485 kJ/mol versus C–H at approximately 410 kJ/mol) reduce susceptibility to cytochrome P450-mediated oxidative metabolism [1]. In a comprehensive review of TFMP applications, the combination of the fluorine atom's unique physicochemical properties with the pyridine moiety has been identified as the key driver of the biological activity observed across numerous agrochemical and pharmaceutical ingredients [1]. While direct comparative microsomal stability data for 2,3-dibromo-5-(trifluoromethyl)pyridine itself are not available in accessible literature, class-level evidence demonstrates that TFMP-containing drug candidates consistently exhibit prolonged half-lives and reduced clearance compared to non-fluorinated counterparts in in vitro hepatocyte assays and in vivo pharmacokinetic studies [1].

CF₃-Enhanced Metabolic Stability
Class-level
C–F bond ~485 kJ/mol vs C–H ~410 kJ/mol
Trifluoromethylpyridine class exhibits reduced oxidative metabolism, supporting prolonged half-life in vitro.
Compound-specific microsomal stability data not available; class-level inference.
Metabolic stability Fluorine chemistry Drug design

Optimal Applications of 2,3-Dibromo-5-(trifluoromethyl)pyridine


Sequential C–C Bond Formation

Employ 2,3-dibromo-5-(trifluoromethyl)pyridine in palladium-catalyzed sequential Suzuki-Miyaura coupling reactions where site-selective functionalization is required. The ortho bromine (position 2) reacts preferentially over the meta bromine (position 3), as demonstrated by bond order calculations (ortho C–Br: 0.9475 vs. meta C–Br: 0.9501) and experimental validation showing exclusive formation of ortho-coupled products [1]. This predictable regioselectivity allows chemists to design two-step coupling sequences—first installing an aryl or heteroaryl group at the 2-position, followed by a second coupling at the 3-position—without intermediate purification when using one-pot protocols adapted from Handy et al. (2007), which demonstrated 70% yield for analogous dibromopyridine systems compared to 41% yield in stepwise approaches [2].

CNS-Penetrant Drug Candidates with Balanced Lipophilicity

Incorporate 2,3-dibromo-5-(trifluoromethyl)pyridine as a core building block in central nervous system (CNS) drug discovery programs where balanced lipophilicity is critical for blood-brain barrier penetration. The compound's calculated LogP of 2.84 falls within the optimal range for CNS drug candidates (typically LogP 2-4), while its low polar surface area of 12.89 Ų supports passive membrane diffusion [1]. The trifluoromethyl group at the 5-position contributes to metabolic stability by resisting oxidative metabolism—a class-level advantage observed across TFMP-containing compounds [2]—while the two bromine handles provide orthogonal functionalization vectors for parallel or sequential library synthesis.

Agrochemical Intermediates with Enhanced Stability

Utilize 2,3-dibromo-5-(trifluoromethyl)pyridine in the synthesis of crop protection agents where the trifluoromethyl group confers improved field stability and bioavailability. The TFMP motif is a recognized privileged structure in agrochemical discovery, with the combination of fluorine's unique physicochemical properties and the pyridine moiety driving the biological activity of numerous commercial pesticides and fungicides [1]. The 2,3-dibromo substitution pattern provides two distinct sites for diversification, enabling the construction of focused libraries to explore structure-activity relationships against target pests or pathogens while maintaining the metabolically stable CF₃ pharmacophore.

Parallel Library Synthesis via Orthogonal Coupling

Leverage the differential reactivity of the ortho and meta bromine atoms in 2,3-dibromo-5-(trifluoromethyl)pyridine for parallel medicinal chemistry library construction. The ortho bromine's higher electron density (less positive ZDO and Mulliken charge values) and lower C–Br bond order relative to the meta position [1] enables chemists to employ orthogonal coupling conditions—for example, Suzuki-Miyaura coupling at the more reactive ortho position under mild conditions, followed by Sonogashira or Buchwald-Hartwig coupling at the meta position under more forcing conditions. This strategy maximizes scaffold diversification from a single building block, accelerating hit-to-lead optimization while minimizing the number of distinct starting materials required in inventory.

Application
Selection Property
Validation Focus
Sequential Suzuki Coupling
Ortho/meta regioselectivity profile
Ortho-first coupling fidelity and yield
CNS Drug Discovery
Balanced LogP and low polar surface area
Blood-brain barrier permeability and metabolic stability
Agrochemical Synthesis
Trifluoromethyl pharmacophore stability
Field stability and target pest bioactivity
Parallel Library Synthesis
Differential ortho/meta reactivity
Orthogonal coupling sequence efficiency

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